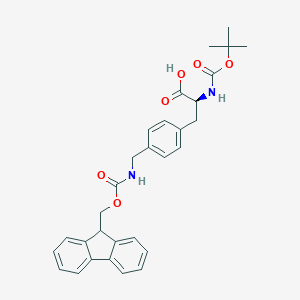

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, a key building block in modern peptide chemistry and drug discovery. This unnatural amino acid derivative, with its orthogonal protecting groups, offers unique advantages for the synthesis of complex peptides and peptidomimetics.

Core Compound Summary

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the amino group on the 4-aminomethylphenyl side chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This specific arrangement of protecting groups is crucial for its primary application in solid-phase peptide synthesis (SPPS), particularly when employing the Boc synthesis strategy.[2][] The D-configuration of similar amino acids is known to enhance the metabolic stability of resulting peptides by making them less susceptible to enzymatic degradation.[4][5]

The orthogonal nature of the Boc and Fmoc protecting groups allows for their selective removal under different chemical conditions. The acid-labile Boc group is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the base-labile Fmoc group is cleaved with a mild base, such as piperidine.[4][6] This enables the peptide chemist to either extend the peptide chain from the alpha-amino group or to modify the side-chain amino group at a specific point in the synthesis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 170157-61-6 | [1] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1] |

| Molecular Weight | 516.59 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=1 in MeOH) or -10 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Note: A related isomer, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS 204715-91-3), has the protecting groups reversed.[2]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research and development:

-

Peptide Synthesis: It serves as a crucial building block for creating complex and custom peptides.[1][2] Its structure allows for the introduction of a functionalizable handle on the peptide side chain.

-

Drug Development: This compound is particularly useful in the design of novel peptide-based therapeutics.[1][2] The incorporation of this unnatural amino acid can lead to peptides with enhanced stability and novel biological activities. For example, derivatives of 4-aminophenylalanine are used in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are important in managing hormone-dependent cancers.[4][7]

-

Bioconjugation: The side-chain amino group, once deprotected, provides a site for attaching other molecules such as drugs, imaging agents, or polyethylene glycol (PEG) to improve the pharmacokinetic properties of the peptide.[1]

Experimental Protocols

The primary application of this compound is in Boc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed methodology for its incorporation into a growing peptide chain.

General Boc-SPPS Cycle for Incorporation

This protocol outlines the steps for coupling this compound to a resin-bound peptide chain.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amino group

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[8]

-

N,N-Diisopropylethylamine (DIEA)[8]

-

Trifluoroacetic acid (TFA)[8]

-

Dichloromethane (DCM)[8]

-

N,N-Dimethylformamide (DMF)[8]

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[8]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[8][11]

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.[8][11]

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[8]

-

Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[9]

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[8] The resin is now ready for the next deprotection and coupling cycle.

Orthogonal Deprotection of the Side-Chain Fmoc Group

To modify the side chain, the Fmoc group can be selectively removed while the Boc group on the N-terminus and other acid-labile side-chain protecting groups remain intact.

Materials and Reagents:

Protocol:

-

Place the resin in a reaction vessel and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[6]

-

Shake the mixture at room temperature for 2 minutes.[6]

-

Filter the resin.[6]

-

Add a second portion of the 20% piperidine in DMF solution.[6]

-

Shake the mixture at room temperature for 5-10 minutes.[6]

-

Filter the resin and wash it thoroughly with several portions of DMF to remove the cleaved Fmoc group and piperidine.[6] The resin now has a free amino group on the side chain, ready for conjugation.

Visualizations

Logical Workflow for SPPS Incorporation

The following diagram illustrates the logical steps for incorporating this compound into a peptide chain and the subsequent orthogonal deprotection of the side chain.

Caption: Workflow for SPPS using this compound.

Role as a Versatile Building Block

This diagram shows how this compound acts as a versatile building block, allowing for either peptide chain extension or side-chain functionalization.

Caption: Orthogonal deprotection pathways for the versatile building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. BOC-4-(FMOC-AMINOMETHYL)-D-PHENYLALANINE [myskinrecipes.com]

- 6. peptide.com [peptide.com]

- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-(Fmoc-aminomethyl)-L-phenylalanine is a synthetically modified amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its unique structural design, featuring two orthogonal protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—on different amine functionalities, offers exceptional versatility for the creation of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of targeted therapeutics. Detailed experimental protocols and visualizations are included to facilitate its practical application in a research and development setting.

Introduction

The strategic incorporation of non-natural amino acids into peptide sequences is a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance metabolic stability, improve receptor binding affinity, and introduce novel functionalities. This compound is a prime example of such a functionalized building block, designed for precise control over peptide chain elongation and side-chain modification.

This derivative of L-phenylalanine possesses a Boc-protected α-amino group and an Fmoc-protected aminomethyl group on the phenyl side chain. This orthogonal protection scheme is central to its utility, allowing for the selective deprotection of either the α-amino group for peptide chain extension or the side-chain amino group for conjugation or further functionalization.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in synthesis.

Chemical Structure

The molecular structure of this compound is depicted below. The core L-phenylalanine structure is modified at the para position of the phenyl ring with an aminomethyl group, which is protected by an Fmoc group. The α-amino group of the phenylalanine backbone is protected by a Boc group.

Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 170157-61-6 | [1] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1] |

| Molecular Weight | 516.59 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=1 in MeOH) or [α]D²⁵ = -10 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: Specific melting point and solubility data are not consistently reported in publicly available literature. It is recommended to determine these experimentally if required for a specific application.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the fluorenyl group of Fmoc (aromatic protons between 7.3 and 7.8 ppm), the phenyl ring of phenylalanine (aromatic protons between 7.0 and 7.3 ppm), and the α- and β-protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the Boc and Fmoc groups, as well as the carboxylic acid. Resonances for the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the Boc group and the phenylalanine backbone are also expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (516.59 g/mol ), along with characteristic fragmentation patterns for the loss of the Boc and Fmoc protecting groups.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from a commercially available precursor, N-Boc-4-aminomethyl-L-phenylalanine. The synthesis involves the protection of the side-chain aminomethyl group with an Fmoc protecting group.

Materials:

-

N-Boc-4-aminomethyl-L-phenylalanine

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-4-aminomethyl-L-phenylalanine in a 1:1 mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 8 by the addition of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the reaction mixture while maintaining the pH at 8.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the dioxane in vacuo.

-

Wash the remaining aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 1 with a 2 M HCl solution.

-

Extract the resulting precipitate with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate and filter.

-

Remove the solvent in vacuo to yield the crude product, which can be further purified by flash column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in Boc-based solid-phase peptide synthesis. The Boc group on the α-amino group is acid-labile and is removed at each cycle of amino acid addition, while the Fmoc group on the side chain is base-labile and remains intact until selective removal is desired.

Workflow for SPPS using this compound

General Protocol for Incorporation:

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin).

-

Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the N-terminal Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

-

Coupling: Activate the carboxylic acid of the incoming Boc-protected amino acid (including this compound) using a coupling reagent like HBTU or HATU, and couple it to the deprotected N-terminus of the peptide-resin.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Side-Chain Deprotection (Optional): Once the peptide chain is assembled, the Fmoc group on the side chain of the incorporated phenylalanine derivative can be selectively removed using a mild base, such as piperidine in DMF. This exposes the aminomethyl group for on-resin conjugation or modification.

-

Final Cleavage: Cleave the completed peptide from the resin and remove all remaining side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research and drug development.

Peptide Synthesis and Medicinal Chemistry

This amino acid derivative is primarily used as a building block in the synthesis of peptides with enhanced properties. The aminomethyl side chain can be used to:

-

Introduce a site for bioconjugation: The free amine on the side chain, after Fmoc deprotection, can be used to attach other molecules such as imaging agents, cytotoxic drugs for targeted drug delivery, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[1]

-

Design peptide-based therapeutics: The modified phenylalanine can be incorporated into peptide sequences to create novel therapeutics that target specific biological pathways.[1] This is particularly relevant in the development of treatments for cancer and other diseases where targeted therapies are advantageous.[1]

-

Protein engineering: This compound can be used to modify proteins to study their structure and function, contributing to advancements in biotechnology and synthetic biology.

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented in the literature under this specific chemical name, the general application of such modified amino acids is to create peptides that can interact with high specificity to biological targets. The functionalized side chain can be used to modulate binding to receptors, enzymes, or other proteins involved in cellular signaling.

The design of peptides with these unnatural amino acids often aims to mimic or inhibit protein-protein interactions that are critical in disease-related signaling cascades. For example, a peptide might be designed to disrupt the interaction between a kinase and its substrate in a cancer-related pathway.

Conceptual diagram of a modified peptide interacting with a signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for researchers and drug developers in the field of peptide science. Its orthogonal protection strategy provides a high degree of control over peptide synthesis and allows for the introduction of novel functionalities through side-chain modification. While a lack of publicly available, detailed experimental data for this specific compound presents a minor challenge, the principles of its synthesis and application are well-established within the broader context of peptide chemistry. The continued use of such modified amino acids is expected to drive the development of the next generation of peptide-based therapeutics with improved efficacy and targeting capabilities.

References

CAS number for Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a key building block in peptide synthesis and drug discovery. It details the compound's chemical properties, applications, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is a non-canonical amino acid derivative featuring two critical protecting groups: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme is essential for its application in chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The placement of these groups is crucial for selective deprotection and peptide chain elongation.

It is important to distinguish between two structurally related isomers, which are sometimes confused:

-

This compound (CAS: 170157-61-6): Features the Boc group protecting the α-amino group of the phenylalanine backbone and the Fmoc group protecting the terminal amine on the aminomethyl side chain.

-

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS: 204715-91-3): Features the Fmoc group protecting the α-amino group and the Boc group protecting the side-chain amine.[1] This is the more common derivative used in standard Fmoc-based SPPS.

This guide will focus on the user-requested This compound .

A diagram of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Chemical and Physical Data

The following tables summarize key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 170157-61-6 | [2] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [2] |

| Molecular Weight | 516.59 g/mol | [2] |

| PubChem ID | 6915686 | [2] |

| MDL Number | MFCD01317029 | [2] |

| Synonyms | Boc-L-Phe(4-CH₂NHFmoc)-OH, Boc-p-(Fmoc-aminomethyl)-L-Phe-OH | [2] |

| Property | Value | Reference |

| Appearance | White powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | [α]D²⁵ = +10 ± 2º (c=1 in MeOH) or -10 ± 2º (c=1 in DMF) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Applications in Research and Drug Development

This amino acid derivative is a valuable tool for creating complex peptides with tailored properties.[2]

-

Peptide Synthesis : It serves as a fundamental building block in the synthesis of custom peptides.[3] The orthogonal Boc and Fmoc groups allow for selective deprotection and modification of either the N-terminus of the peptide chain or the side chain of this specific residue, enabling the creation of branched or specially functionalized peptides.[2]

-

Drug Development : The unique structure is instrumental in designing novel peptide-based therapeutics.[2][3] By incorporating this residue, researchers can fine-tune properties such as receptor binding, stability, and solubility.[2] A key application is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists for managing hormone-dependent cancers.[4][5]

-

Bioconjugation : The side-chain amine, once deprotected, provides a reactive handle for conjugating other molecules like imaging agents, cytotoxic drugs, or polymers (e.g., PEGylation), which is crucial for developing targeted therapies and improving pharmacokinetic profiles.[3][6]

-

Protein Engineering : It is used to modify proteins to investigate their structure, function, and interactions, contributing to advancements in biotechnology.[3]

The diagram below illustrates a simplified GnRH signaling pathway and the mechanism of action for an antagonist.

Caption: GnRH signaling pathway and antagonist blockade mechanism.

Experimental Protocols

The primary application of this compound is in peptide synthesis. While specific protocols vary, the following provides a detailed, generalized methodology for its use in synthesizing a GnRH antagonist.

Synthesis of a GnRH Antagonist Precursor

This protocol describes a key step in the synthesis of GnRH antagonists, involving the reductive alkylation of a related compound, N-Boc-4-aminomethyl-L-phenylalanine.[5] This illustrates the type of chemical transformations this class of molecules undergoes.

Materials:

-

N-Boc-4-aminomethyl-L-phenylalanine (11.2 g, 40 mmol)

-

Acetone (200 mL)

-

Molecular Sieves (4 Å, 6.0 g)

-

10% Palladium on Carbon (Pd/C, 600 mg)

-

Nitrogen (N₂) gas

-

Parr hydrogenation vessel (500 mL)

-

Benzyl chloroformate (Z-Cl)

-

Tetrahydrofuran (THF) and Water (H₂O)

Procedure:

-

Dissolve N-Boc-4-aminomethyl-L-phenylalanine in acetone in a 500 mL Parr hydrogenation vessel.[5]

-

Add molecular sieves to the solution.[5]

-

Purge the vessel with N₂ for 10 minutes to create an inert atmosphere.[5]

-

Carefully add the 10% Pd/C catalyst to the mixture.[5]

-

Seal the vessel and carry out the reductive alkylation reaction for 26 hours, monitoring progress via HPLC.[5]

-

After the reaction is complete, filter off the catalyst and molecular sieves.[5]

-

Evaporate the solvent under reduced pressure to obtain the intermediate, L-Nα-Boc-4-(isopropylamino)phenylalanine, as a red oil.[5]

-

The resulting oil is then protected (e.g., with a Cbz group) by reacting it with benzyl chloroformate in a THF/H₂O mixture at pH 9.5 to yield the final building block for subsequent peptide coupling steps.[5]

The workflow for incorporating an orthogonally protected amino acid like this compound into a peptide chain using SPPS is outlined below.

Caption: Workflow for using Boc-Phe(CH₂NHFmoc)-OH in peptide synthesis.

References

An In-depth Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, a key building block in modern peptide synthesis and drug discovery. We will delve into its chemical properties, primary applications, and the experimental workflows for its incorporation into peptide sequences.

Core Properties and Specifications

This compound is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the side-chain aminomethyl function and a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group. This unique substitution pattern makes it an invaluable tool for solid-phase peptide synthesis (SPPS).[1][2] The orthogonal nature of these protecting groups allows for the selective deprotection of the α-amino group for peptide chain elongation while the side-chain functionality remains protected.[2]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 516.59 g/mol | [1][3][4][5] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1][3][5] |

| Purity (HPLC) | ≥ 98% | [1][3] |

| Appearance | White powder | [1][3] |

| CAS Number | 170157-61-6 | [3] |

| Synonyms | Boc-L-Phe(4-CH2NHFmoc)-OH, Boc-p-(Fmoc-aminomethyl)-L-Phe-OH | [3] |

Key Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.

-

Peptide Synthesis: This compound is a fundamental building block for the synthesis of complex peptides and peptidomimetics.[1][3][6] The aminomethyl group on the phenyl ring serves as a versatile handle for post-synthetic modifications.

-

Drug Development: It is instrumental in the design of novel peptide-based therapeutics.[1][3] The ability to introduce a functionalizable group allows for the creation of peptides with enhanced properties, such as improved stability, solubility, and receptor targeting.[3] Its use is being explored in the development of targeted cancer therapies.[3]

-

Bioconjugation: The side-chain amine, once deprotected, provides a site for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, facilitating the creation of targeted drug delivery systems.[3][6]

Experimental Protocols and Workflows

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a peptide chain.

Protocol: Incorporation of this compound in SPPS

-

Resin Preparation: Start with a suitable solid support (resin) with a linker and the first amino acid attached. The resin should be swelled in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes the free α-amino group for the next coupling step. The completion of this step can be monitored by a Kaiser test.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU/HOBt in DMF.

-

Add a base like N,N-diisopropylethylamine (DIEA) to activate the carboxylic acid of the amino acid.

-

Add the activated amino acid solution to the resin and agitate the mixture to allow the coupling reaction to proceed. The reaction is typically monitored for completion using a Kaiser test.

-

-

Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Side-Chain Deprotection and Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Boc group on the aminomethyl side chain) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Workflow for Peptide Synthesis using this compound

Caption: General workflow for solid-phase peptide synthesis.

Role in Drug Discovery and Signaling Pathways

The incorporation of this compound into peptides can be a strategic step in designing ligands that interact with specific biological targets, such as G protein-coupled receptors (GPCRs), which are involved in numerous signaling pathways.[7] The aminomethyl side chain can be modified to enhance binding affinity, selectivity, or to attach effector molecules.

Conceptual Signaling Pathway Modulation

Caption: Modulation of a generic signaling pathway.

Chemical Structure

The chemical structure of this compound is key to its utility.

Chemical Structure Diagram

Caption: Schematic of the chemical structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-(Boc-Aminomethyl)-N-Fmoc-L-phenylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

The Dual Guardians of Peptide Synthesis: An In-depth Technical Guide to Boc and Fmoc Groups in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to success. For the synthesis of peptides containing phenylalanine, one of the essential aromatic amino acids, the choice between the two most prominent α-amino protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly influences the efficiency, purity, and scalability of the process. This technical guide provides a comprehensive analysis of the core functions of Boc and Fmoc groups in phenylalanine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to inform strategic decision-making in your research and development endeavors.

Core Principles: A Tale of Two Orthogonal Chemistries

The primary role of both Boc and Fmoc groups is to reversibly mask the nucleophilic α-amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation and ensuring the correct amino acid sequence.[1] The fundamental distinction between the two lies in their deprotection chemistry, which forms the basis of two distinct orthogonal strategies in solid-phase peptide synthesis (SPPS).[2][3]

-

The Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[3] Deprotection is achieved with moderately strong acids like trifluoroacetic acid (TFA).[1] Side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3] This difference in acid lability provides the basis for its semi-orthogonal nature.

-

The Fmoc/tBu Strategy: A milder and more modern alternative, this strategy employs the base-labile Fmoc group for Nα-protection.[] The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine.[3] Side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group, and are removed simultaneously with the peptide from the resin using TFA.[2][5] This use of distinct base and acid-labile groups makes the Fmoc/tBu strategy a truly orthogonal system.[2]

The choice between these two strategies is dictated by several factors, including the peptide sequence, the presence of sensitive residues, the desired scale of synthesis, and available laboratory equipment.[]

Comparative Analysis: Boc-Phe vs. Fmoc-Phe

| Feature | Boc-L-Phenylalanine Strategy | Fmoc-L-Phenylalanine Strategy |

| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Strong Acid (e.g., 25-50% TFA in DCM)[6][7] | Mild Base (e.g., 20% piperidine in DMF)[2][5] |

| Side-Chain Protection | Typically Benzyl-based (Bzl)[3] | Typically tert-Butyl-based (tBu)[6] |

| Final Cleavage | Harsh Acid (e.g., HF, TFMSA)[3][6] | Strong Acid (e.g., TFA)[8] |

| Advantages | Robust, well-established method. Better for synthesizing long or hydrophobic peptides prone to aggregation.[3][9] | Milder deprotection conditions preserve sensitive functionalities. Orthogonality allows for selective side-chain modifications. Amenable to automation. Safer final cleavage reagents.[7] |

| Disadvantages | Repetitive harsh acid deprotection can degrade sensitive peptides. Final cleavage requires hazardous reagents (HF) and specialized equipment.[7] | Potential for side reactions like aspartimide formation.[10] The dibenzofulvene byproduct of deprotection can cause side reactions if not properly scavenged.[11] |

| Monitoring | Less straightforward real-time monitoring. | UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of deprotection.[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving Boc- and Fmoc-protected phenylalanine. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Boc-Protection of L-Phenylalanine

This protocol is adapted from a standard procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[12]

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide

-

tert-Butyl alcohol

-

Water

-

Pentane or Ethyl Ether

-

Potassium hydrogen sulfate

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in water.

-

With stirring, add L-phenylalanine at ambient temperature, followed by tert-butyl alcohol to form a clear solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form.

-

Continue stirring overnight at room temperature to ensure the reaction goes to completion.

-

Extract the reaction mixture twice with pentane.

-

The aqueous layer is then acidified to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution.

-

The turbid mixture is then extracted with ethyl ether.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product is purified by recrystallization from a suitable solvent system.

Protocol 2: Fmoc-Protection of DL-Phenylalanine

This protocol outlines the synthesis of Fmoc-DL-Phe-OH.[13]

Materials:

-

DL-Phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane or Acetone

-

Deionized water

-

1M HCl

Procedure:

-

Dissolve DL-Phenylalanine in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water is a common solvent system.

-

Stir the mixture until the amino acid is fully dissolved and cool the solution in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

-

Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

-

Allow the mixture to slowly warm to room temperature and continue stirring overnight.

-

Add deionized water to the reaction mixture and wash with ethyl acetate to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. The Fmoc-DL-Phe-OH product will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: Boc-Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis.[7][14]

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 15-30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin for a prewash (5 minutes).

-

Drain and add a fresh solution of 50% TFA in DCM and agitate the mixture for 20-30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.

-

Wash the resin with DCM to prepare for the next coupling step.

Protocol 4: Fmoc-Deprotection in SPPS

This protocol details the removal of the Fmoc group from a phenylalanine residue attached to a solid support.[5][15]

Materials:

-

Fmoc-phenylalanine-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-phenylalanine-loaded resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.

-

Drain the DMF and wash the resin with fresh DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

-

Agitate the resin suspension gently for 3 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Wash with other solvents like isopropanol and DCM as needed, followed by a final DMF wash to prepare for the subsequent coupling step.

Quantitative Data Summary

The efficiency of protection and deprotection reactions, along with the stability of the protecting groups, are critical parameters in peptide synthesis.

Table 1: Deprotection Kinetics of Fmoc and Boc Protecting Groups [9]

| Protecting Group | Deprotection Reagent | Typical Half-Life (t₁₂) | Comments |

| Fmoc | 20% Piperidine in DMF | < 1 minute | Deprotection is very rapid and usually complete within 15-20 minutes. |

| Boc | 50% TFA in DCM | 1-2 minutes | While rapid, repeated exposure to strong acid can lead to side reactions and peptide degradation over many cycles. |

Table 2: Representative Yields for Protection of Phenylalanine

| Reaction | Reagents | Typical Yield | Reference |

| Boc-Protection | L-Phe, (Boc)₂O, NaOH, t-BuOH/H₂O | 78-87% | [12] |

| Fmoc-Protection | DL-Phe, Fmoc-OSu, NaHCO₃, Dioxane/H₂O | >90% (Generally high) | [13] |

Note: Actual yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Visualizing the Workflows

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 9. benchchem.com [benchchem.com]

- 10. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Features of Orthogonally Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into complex structures is paramount. Orthogonally protected amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of sophisticated peptide-based therapeutics, research tools, and biomaterials. This technical guide delves into the core features of orthogonally protected amino acids, providing a comprehensive overview of their strategic application, quantitative data on their stability, detailed experimental protocols, and visualizations of the underlying chemical logic.

The Core Principle: Orthogonal Protection

The essence of an orthogonal protection strategy lies in the use of multiple classes of protecting groups within a single synthetic scheme. Each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[1] This principle allows for the precise and controlled step-wise elongation of the peptide chain and the introduction of complex modifications such as branching, cyclization, and the incorporation of non-natural amino acids.[1][2]

In peptide synthesis, protecting groups are broadly categorized as:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to permit the coupling of the next amino acid.

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.

-

Semi-permanent Protecting groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups to allow for specific side-chain modifications.[1]

dot

Caption: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Protection Strategies

Two primary orthogonal protection strategies dominate solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[1]

The Fmoc/tBu Strategy

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS due to its mild reaction conditions.[1] It employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tBu-based protecting groups for the permanent protection of amino acid side chains.[1][3] This represents a truly orthogonal system.[3]

Advantages of the Fmoc/tBu Strategy:

-

Mild Deprotection Conditions: The use of a mild base (e.g., piperidine) for Fmoc removal preserves acid-sensitive functionalities in the peptide.[3]

-

Orthogonality: Allows for selective side-chain modifications.[3]

-

Safety: Avoids the use of highly hazardous reagents like liquid hydrogen fluoride (HF).[3]

-

Automation-Friendly: Well-suited for automated peptide synthesizers.[3]

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the classic approach to SPPS.[1] It utilizes the acid-labile Boc group for temporary α-amino protection and more robust acid-labile benzyl-based groups for permanent side-chain protection.[1][4] Selectivity is achieved through differential acid lability; the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a very strong acid, such as HF, for cleavage.[1][4] This is considered a semi-orthogonal system as both protecting groups are removed by acid.[3]

Advantages of the Boc/Bzl Strategy:

-

Robust and Well-Established: A long history of successful application.[3]

-

Effective for Long or Hydrophobic Sequences: Can be advantageous for sequences prone to aggregation.[3]

-

Reduced Racemization Risk: Lower risk of racemization for sensitive amino acids like histidine.[3]

dot

Caption: High-level workflow comparison of Fmoc/tBu and Boc/Bzl SPPS.

Quantitative Data on Protecting Group Stability

The selection of appropriate protecting groups is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups [1]

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |

| Fmoc | Piperidine | 20% piperidine in DMF, 5-20 min | Stable to acids (TFA, HF) |

| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 15-30 min | Stable to bases (piperidine) and hydrogenolysis |

Table 2: Stability of Common Side-Chain Protecting Groups (Fmoc/tBu Strategy) [1]

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Stable |

| Asp | OtBu (tert-butyl ester) | TFA | Stable |

| Cys | Trt (Trityl) | TFA | Stable |

| Glu | OtBu (tert-butyl ester) | TFA | Stable |

| His | Trt (Trityl) | TFA | Stable |

| Lys | Boc (tert-butyloxycarbonyl) | TFA | Stable |

| Ser | tBu (tert-butyl ether) | TFA | Stable |

| Thr | tBu (tert-butyl ether) | TFA | Stable |

| Tyr | tBu (tert-butyl ether) | TFA | Stable |

| Asn | Trt (Trityl) | TFA | Stable |

| Gln | Trt (Trityl) | TFA | Stable |

Table 3: Stability of Common Side-Chain Protecting Groups (Boc/Bzl Strategy) [1]

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |

| Arg | Tos (Tosyl) | HF | Stable |

| Asp | OBzl (benzyl ester) | HF | Stable |

| Cys | Acm (Acetamidomethyl) | Hg(OAc)₂ then H₂S or I₂ | Stable |

| Glu | OBzl (benzyl ester) | HF | Stable |

| His | Dnp (Dinitrophenyl) | Thiophenol | Stable |

| Lys | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | HF | Stable |

| Ser | Bzl (benzyl ether) | HF | Stable |

| Thr | Bzl (benzyl ether) | HF | Stable |

| Tyr | 2-Br-Z (2-Bromobenzyloxycarbonyl) | HF | Stable |

Experimental Protocols

The following are generalized protocols for key steps in manual solid-phase peptide synthesis.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[1]

-

Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]

-

Amino Acid Coupling:

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents).

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[1]

-

-

Washing: Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.[1]

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.[3]

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.[3]

-

Boc Deprotection:

-

Pre-wash the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes.[3]

-

Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.

-

-

Washing: Wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (3 x 1 min) to remove TFA and byproducts.[1]

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM for 2-5 minutes to neutralize the protonated α-amino group.[1]

-

Washing: Wash the resin with DCM (5 x 1 min) to remove excess DIEA.[1]

-

Amino Acid Coupling:

-

Activation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM.[1]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

-

-

Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).[1]

dot

Caption: Generalized experimental workflow for a single SPPS cycle.

Conclusion

The strategic use of orthogonally protected amino acids is fundamental to the successful synthesis of complex peptides. The choice between the primary strategies, Fmoc/tBu and Boc/Bzl, depends on the specific requirements of the target peptide, including its sequence, length, and the presence of sensitive moieties. A thorough understanding of the stability of different protecting groups and the precise execution of experimental protocols are critical for achieving high yields and purity in peptide synthesis, thereby enabling advancements in drug discovery and biomedical research.

References

Navigating the Solubility of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine. Understanding the solubility of this critical building block is paramount for its effective application in peptide synthesis, drug development, and other areas of biochemical research. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information, outlines the governing principles of solubility for protected amino acids, and provides detailed experimental protocols for determining these values.

Core Principles: Understanding the Solubility of Protected Amino Acids

The solubility of this compound is primarily dictated by the interplay of its constituent parts: the bulky, hydrophobic tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, and the inherent properties of the phenylalanine amino acid core. The presence of the large, aromatic Fmoc group generally confers good solubility in a range of organic solvents.[1] Commercial suppliers consistently note that the dual protection with Boc and Fmoc groups is designed to enhance both stability and solubility.[2][3][4]

Key factors influencing the solubility of this and similar protected amino acids include:

-

Solvent Polarity: Polar aprotic solvents are generally excellent choices for dissolving Fmoc-protected amino acids due to their ability to solvate the peptide backbone and the protecting groups effectively.[5]

-

Hydrogen Bonding: The capacity of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the amino acid derivative.

-

Temperature: Solubility is often temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.

-

Purity of the Compound: Impurities can significantly impact the observed solubility.

Qualitative and Expected Solubility Profile

Based on the general properties of Fmoc-protected amino acids and available data for related compounds, a qualitative solubility profile for this compound can be inferred. Optical rotation data has been reported in Dimethylformamide (DMF), Chloroform (CHCl3), and Methanol (MeOH), which strongly implies that the compound is soluble in these solvents to at least the concentration required for measurement (typically 1 g/100 mL).[2][3]

The following table summarizes the expected solubility of this compound in common laboratory solvents.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | High | A standard and highly effective solvent for peptide synthesis and for dissolving Fmoc-protected amino acids.[5][6] The compound is soluble enough for optical rotation measurements.[2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF, NMP is an excellent solvent for peptide synthesis and is expected to readily dissolve Fmoc-protected amino acids.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with poor solubility in other solvents.[6] |

| Dichloromethane (DCM) | Chlorinated | Moderate to High | A common solvent in organic synthesis that is often used with protected amino acids. |

| Chloroform (CHCl3) | Chlorinated | Moderate to High | The existence of optical rotation data in CHCl3 confirms solubility.[2] |

| Tetrahydrofuran (THF) | Ether | Moderate | Often used in organic synthesis, it is expected to have moderate solvating power for this compound. |

| Methanol (MeOH) | Polar Protic | Moderate | Optical rotation data in MeOH indicates solubility.[3] |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | While polar aprotic, it is generally a weaker solvent for large protected amino acids compared to DMF or DMSO. |

| Water | Polar Protic | Sparingly Soluble | The large hydrophobic protecting groups (Boc and Fmoc) significantly reduce aqueous solubility.[7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[1] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials

-

This compound

-

Selected solvents (e.g., DMF, DCM, DMSO, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure

-

Preparation of Standard Solutions: A series of standard solutions of this compound should be prepared in the chosen solvent at known concentrations to generate a calibration curve.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The vials are tightly sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a sufficient period to reach equilibrium, which is typically 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

-

Quantification: The concentration of the dissolved this compound in the filtered solution is determined using a validated analytical method, such as HPLC. The concentration is calculated based on the previously generated calibration curve.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the theoretical underpinnings of solubility, the following diagrams are provided.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: Key factors that determine the solubility of protected amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-4-(Fmoc-aminomethyl)-L-phenylalanine for Drug Discovery Professionals

An In-depth Review of Synthesis Applications, Commercial Availability, and Biological Significance

This technical guide provides a comprehensive overview of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, a critical building block for researchers, chemists, and drug development professionals. This document details its application in solid-phase peptide synthesis (SPPS), particularly for the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, and includes a summary of its physicochemical properties, a list of commercial suppliers, a detailed experimental protocol, and a visualization of the relevant biological signaling pathway.

Introduction

This compound is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the orthogonal tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, offer synthetic versatility. The Boc group protects the alpha-amino functionality, while the Fmoc group protects the aminomethyl side-chain, allowing for selective deprotection and modification during peptide synthesis. This derivative is particularly valuable in the synthesis of peptide-based therapeutics, where the incorporation of unnatural amino acids can enhance metabolic stability, receptor affinity, and pharmacokinetic profiles.[1] A prominent application lies in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are instrumental in managing hormone-dependent cancers such as prostate cancer.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 170157-61-6 |

| Molecular Formula | C₃₀H₃₂N₂O₆ |

| Molecular Weight | 516.59 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% (HPLC) |

| Solubility | Soluble in organic solvents like DMF and DCM |

| Storage | Store at 2-8 °C |

Commercial Suppliers

This compound is available from a range of specialized chemical suppliers. The following table provides a non-exhaustive list of vendors for procurement.

| Supplier | Product Name |

| Chem-Impex | This compound |

| J&K Scientific | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine |

| Thermo Fisher Scientific | 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% |

| Anaspec | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine |

| Santa Cruz Biotechnology | Fmoc-4-(Boc-aminomethyl)-L-phenylalanine |

| Sigma-Aldrich | 4-(Boc-Aminomethyl)-N-Fmoc-L-phenylalanine |

Application in Peptide Synthesis: GnRH Antagonists

The orthogonal protecting groups of this compound make it an ideal building block for solid-phase peptide synthesis (SPPS) of complex peptides like GnRH antagonists. The Fmoc group on the side chain can be selectively removed to allow for further modifications, such as the attachment of other molecules for targeted drug delivery or imaging.[2]

Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using Fmoc-based SPPS.

Caption: General workflow for solid-phase peptide synthesis incorporating the title compound.

Detailed Experimental Protocol: Synthesis of a GnRH Antagonist Analog

This protocol describes the manual solid-phase synthesis of a representative GnRH antagonist analog incorporating this compound.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-D-Ala-OH) in DMF.

-

Activate the amino acid with HBTU and DIEA.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings:

-

Repeat the deprotection (20% piperidine in DMF) and coupling steps for each subsequent amino acid in the peptide sequence.

-

For the incorporation of this compound, use a standard coupling protocol with HBTU/DIEA activation.

-

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours. This step will also remove the Boc protecting group from the alpha-amino group of the phenylalanine derivative.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Purification:

-

Centrifuge to pellet the crude peptide and decant the ether.

-

Dissolve the crude peptide in a minimal amount of acetonitrile/water.

-

Purify the peptide by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Quantitative Data for GnRH Antagonists

The incorporation of modified phenylalanine residues can significantly impact the biological activity of GnRH antagonists. The following table presents typical quantitative data for a potent GnRH antagonist.[1]

| Parameter | Expected Value |

| Coupling Efficiency | >99% (monitored by Kaiser test) |

| Fmoc Deprotection Time | 5-20 minutes (20% piperidine in DMF) |

| IC₅₀ (GnRH Receptor) | ~3 nM |

| Testosterone Suppression | ≤ 0.5 ng/mL |

Biological Context: GnRH Receptor Signaling Pathway

GnRH antagonists function by competitively blocking the GnRH receptor in the anterior pituitary gland.[1] This action inhibits the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1] The following diagram illustrates the GnRH receptor signaling pathway that is inhibited by these antagonists.

Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.

References

Synthesis of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for Boc-4-(Fmoc-aminomethyl)-L-phenylalanine, an orthogonally protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. The strategic placement of the Boc (tert-butyloxycarbonyl) group on the α-amino group and the Fmoc (9-fluorenylmethoxycarbonyl) group on the side-chain aminomethyl functionality allows for selective deprotection and chain elongation or side-chain modification.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished in a two-stage process. The first stage involves the synthesis of the key intermediate, N-Boc-4-(aminomethyl)-L-phenylalanine, starting from a commercially available protected phenylalanine derivative. The second stage is the selective protection of the side-chain aminomethyl group with the Fmoc protecting group.

The overall synthetic workflow is depicted below:

Experimental Protocols and Data

Stage 1: Synthesis of N-Boc-4-(aminomethyl)-L-phenylalanine

This three-step synthesis from N-Boc-4-iodo-L-phenylalanine provides the key intermediate with the free aminomethyl side chain.[1]

Step 1.1: Palladium-Catalyzed Carbonylation and In Situ Reduction

-

Reaction: Conversion of the aryl iodide to an aldehyde.

-

Protocol: A solution of N-Boc-4-iodo-L-phenylalanine is treated with carbon monoxide at balloon pressure in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The resulting acyl palladium species is reduced in situ with a reducing agent like tributyltin hydride. Reproducibly high yields are achieved after purging the solvent with carbon monoxide for over 10 minutes prior to adding the starting material.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~90% | [1] |

Step 1.2: Oxime Formation

-

Reaction: Conversion of the aldehyde to an oxime.

-

Protocol: The aldehyde from the previous step is treated with hydroxylamine hydrochloride in ethanol in the presence of a base such as triethylamine. The solution is heated at reflux for 16 hours. After solvent removal, water is added, and the solution is acidified with glacial acetic acid. The product is extracted with ethyl acetate.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [1] |

Step 1.3: Catalytic Hydrogenation

-

Reaction: Reduction of the oxime to the primary amine.

-

Protocol: The oxime is dissolved in a 4:1 mixture of ethanol and 50% aqueous acetic acid and hydrogenated at atmospheric pressure in the presence of 10% palladium on carbon (Pd/C) at room temperature for 18 hours. The catalyst is removed by filtration, and the solvent is evaporated. The product is purified by trituration with ether.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [1] |

| Overall Yield (3 steps) | ~78% | [1] |

Stage 2: Selective Fmoc Protection of the Side-Chain Amine

This final step introduces the orthogonal Fmoc protecting group onto the side-chain aminomethyl group.

-

Reaction: Selective N-acylation of the primary aliphatic amine in the presence of the Boc-protected α-amino group.

-

Protocol: N-Boc-4-(aminomethyl)-L-phenylalanine (1.0 equivalent) is dissolved in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution. The solution is cooled to 0 °C in an ice bath. A solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in 1,4-dioxane is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred overnight. After the reaction, the mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu. The aqueous layer is then acidified to a pH of 2-3 with dilute hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Yield | >90% |

| Purity | >95% (after purification) |

Summary of Quantitative Data

The following table summarizes the yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Yield |

| 1.1 | Pd-catalyzed Carbonylation/Reduction | N-Boc-4-iodo-L-phenylalanine | N-Boc-4-formyl-L-phenylalanine | ~90% |

| 1.2 | Oxime Formation | N-Boc-4-formyl-L-phenylalanine | N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine | 91% |

| 1.3 | Catalytic Hydrogenation | N-Boc-4-(hydroxyiminomethyl)-L-phenylalanine | N-Boc-4-(aminomethyl)-L-phenylalanine | 95% |

| 2.1 | Selective Fmoc Protection | N-Boc-4-(aminomethyl)-L-phenylalanine | This compound | >90% (Est.) |

| Overall | Total Synthesis | N-Boc-4-iodo-L-phenylalanine | This compound | ~70% (Est.) |

Signaling Pathways and Experimental Workflows in DOT Language

The logical relationship of the protection strategy can be visualized as follows:

This guide provides a detailed and actionable framework for the synthesis of this compound. The presented route is efficient and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The orthogonal protection offered by this molecule is a valuable tool in modern peptide chemistry, enabling the synthesis of complex and modified peptides for various research and drug development applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-4-(Fmoc-aminomethyl)-L-phenylalanine in solid-phase peptide synthesis (SPPS). This versatile amino acid derivative is a key building block for the synthesis of complex and modified peptides, offering a unique orthogonal protection strategy that enables site-specific modification of the peptide chain. This document outlines the core principles, detailed experimental protocols, representative data, and visualizations to facilitate its effective use in research and drug development.

Core Principles: Orthogonal Protection Strategy

This compound incorporates two distinct protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain aminomethyl function.[1][2] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of either group without affecting the other.

-

Fmoc Group (α-Amine Protection): The Fmoc group is stable to acidic conditions and is typically removed using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[3] This allows for the stepwise elongation of the peptide chain in standard Fmoc-based SPPS.

-

Boc Group (Side-Chain Protection): The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids, such as trifluoroacetic acid (TFA).[4] This enables the selective deprotection of the side-chain amine after the peptide backbone has been assembled, providing a reactive handle for on-resin modifications.

This dual protection scheme is particularly valuable for the synthesis of peptides that require post-synthetic modifications such as:

-

Bioconjugation to proteins, fluorophores, or drug molecules.

-

Formation of cyclic peptides through side-chain lactamization.

-

Introduction of ubiquitin or other protein modifiers.[5]

Data Presentation: Representative Synthesis Performance

The following tables summarize representative quantitative data for the incorporation of this compound into a model peptide sequence and its subsequent on-resin modification. These values are based on typical outcomes for Fmoc-SPPS of peptides containing modified amino acids and should be considered as a general guide. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Coupling Efficiency and Purity of a Model Heptapeptide

| Step | Amino Acid Coupled | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Crude Peptide Purity by HPLC (%) |

| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 60 | >99 | - |

| 2 | Fmoc-Ala-OH | HBTU/DIPEA | 60 | >99 | - |

| 3 | Fmoc-Leu-OH | HBTU/DIPEA | 90 | >99 | - |

| 4 | Boc-4-(Fmoc-aminomethyl)-L-Phe-OH | HATU/DIPEA | 120 | ~98 | - |

| 5 | Fmoc-Ser(tBu)-OH | HBTU/DIPEA | 90 | >99 | - |

| 6 | Fmoc-Lys(Boc)-OH | HBTU/DIPEA | 90 | >99 | - |

| 7 | Fmoc-Arg(Pbf)-OH | HBTU/DIPEA | 120 | >98 | ~85 |

Table 2: On-Resin Modification Yield and Final Purity

| On-Resin Modification Step | Reagent | Reaction Time (h) | Modification Yield (%) | Final Peptide Purity after HPLC Purification (%) | Overall Yield (%) |

| Side-Chain Boc Deprotection | 50% TFA in DCM | 0.5 | >99 | - | - |

| Neutralization | 10% DIPEA in DCM | 0.2 | >99 | - | - |

| Ubiquitin Thioester Coupling | Ubiquitin-MESNa | 12 | ~70 | >95 | ~15-20 |

| Fluorescein Labeling | Fluorescein isothiocyanate | 4 | ~95 | >98 | ~25-30 |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS, followed by on-resin modification of the side-chain amine.

Protocol 1: Incorporation of this compound

This protocol describes a single coupling cycle for incorporating the modified phenylalanine residue.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3 eq.)

-

HATU (2.9 eq.)

-

DIPEA (6 eq.)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: On-Resin Ubiquitination of the Side-Chain Amine

This protocol outlines the steps for conjugating ubiquitin to the deprotected aminomethyl side chain.

Materials:

-

Peptide-resin containing the deprotected 4-(aminomethyl)-L-phenylalanine side chain

-

Ubiquitin C-terminal thioester (e.g., Ubiquitin-MESNa) (1.5 eq.)

-

N-hydroxysuccinimide (NHS) (1.5 eq.)

-

Silver(I) acetate (AgOAc) (1.5 eq.)

-

DIPEA (3 eq.)

-

DMF (anhydrous)

-

50% (v/v) TFA in DCM

Procedure:

-

Side-Chain Boc Deprotection: Treat the peptide-resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM (5x).

-

Neutralization: Neutralize the resin with 10% DIPEA in DCM for 10 minutes. Wash with DCM (3x) and DMF (3x).

-